Isomaltol - 3420-59-5

Isomaltol

Catalog Number: EVT-272326
CAS Number: 3420-59-5
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isomaltol is a natural furan obtained by the enzymatic degradation of starch. It is also a flavor component in bread crust, produced by thermal degradation of sugars.
Synthesis Analysis
  • Degradation of Sucrose: Heating sucrose in an aqueous solution at 120°C for 5 hours produces isomaltol as a degradation product []. The process involves steam distillation, chloroform extraction, and vacuum distillation for purification.
  • Reaction of Maltose/Lactose with Amines: Heating maltose or lactose with methylammonium acetate in an aqueous solution yields isomaltol alongside other pyridone derivatives []. This method highlights isomaltol's formation via the Maillard reaction.
  • Conversion from Maltol: While not a direct synthesis, isomaltol can be obtained from its isomer, maltol, through a series of reactions involving benzylation, reaction with ammonia, alkylation, and ether cleavage [].
Molecular Structure Analysis
  • Complex Formation: Isomaltol acts as a bidentate ligand, readily forming stable complexes with various metal ions, including copper(II) [], vanadium(IV) [], aluminum, gallium, and indium []. This complexation ability makes isomaltol a potential candidate in the development of metal-based drugs and catalysts.
  • Formation of Pyrroles: Isomaltol reacts with primary amines like n-propylamine to form pyrrole derivatives, such as 2-acetyl-3-hydroxy-1-n-propylpyrrole []. This reaction highlights isomaltol's involvement in the formation of heterocyclic compounds during food processing.
  • Conversion to 1,6-Anhydro-β-d-hexopyranoses: In the presence of amines, isomaltol glycopyranosides undergo a transformation to form 1,6-anhydro-β-d-hexopyranoses []. This reaction demonstrates the potential for isomaltol derivatives to participate in carbohydrate chemistry.
  • Acid Decomposition: Under acidic conditions, isomaltol undergoes decomposition, leading to the formation of an unusual dimeric furan compound [, ]. This reaction provides insights into the stability and reactivity of isomaltol under acidic conditions.
Mechanism of Action
  • Metal Chelation: Its ability to chelate metal ions plays a crucial role in its biological activity. For example, vanadium-isomaltol complexes exhibit insulin-enhancing properties [], likely due to the complex's interaction with cellular targets involved in glucose metabolism.
  • Antioxidant Activity: Isomaltol demonstrates antioxidant properties through its reductone structure, contributing to the oxidative stability of food products []. It can scavenge free radicals and chelate metal ions, inhibiting oxidation processes.
Physical and Chemical Properties Analysis
  • Appearance: White crystalline solid [].
  • Odor: Caramel-like, sweet, bread-like [, ].
  • Stability: Relatively stable under normal conditions, but can decompose under acidic conditions [, ].
Applications
  • Food Industry:
    • Flavoring Agent: Isomaltol's caramel-like aroma and taste make it a desirable flavoring agent in various food products, including baked goods, confectionery, and beverages [].
    • Indicator of Heat Treatment: The presence and concentration of isomaltol in milk can serve as an indicator of the severity of heat treatment during processing [, ]. Higher levels of isomaltol indicate greater heat exposure.
  • Chemical Research:
    • Synthesis of Heterocyclic Compounds: Isomaltol serves as a starting material for synthesizing various heterocyclic compounds, such as pyrroles and pyridones [, , ]. These compounds find applications in medicinal chemistry and materials science.
    • Ligand in Metal Complexes: Its ability to form stable complexes with metal ions makes isomaltol a valuable ligand in coordination chemistry [, , ]. These complexes have potential applications as catalysts, sensors, and therapeutic agents.

Galactosyl Isomaltol (GAI)

  • Compound Description: Galactosyl isomaltol is an advanced glycation end product (AGE) formed during the Maillard reaction, specifically through the 1-deoxyosone pathway involving lactose. []
  • Relevance: GAI is a glycosylated derivative of isomaltol, formed by the addition of a galactose molecule. This study found that while GAI can be produced from the acid-catalyzed conversion of galactosyl beta-pyranone, it is not naturally present in commercial drinking milk due to the specific molar ratios of lysine and lactose required for its formation. [] This highlights the importance of specific reaction conditions in the Maillard reaction for the production of different but related compounds like isomaltol and GAI.

Galactosyl Beta-Pyranone (GAP)

  • Compound Description: Galactosyl Beta-Pyranone is another advanced glycation end product (AGE) generated through the Maillard reaction's 1-deoxyosone pathway from lactose. [] It acts as a precursor to Galactosyl Isomaltol (GAI) under acidic conditions. [] This compound serves as a stable marker for gauging the extent of the Maillard reaction and heat treatment in milk. []
  • Relevance: GAP is structurally similar to isomaltol and serves as its precursor in the formation of GAI. The research highlights that while isomaltol itself might not be present in certain food items like milk, its related compounds like GAP and GAI can be indicators of the Maillard reaction and its extent. []

Maltol

  • Compound Description: Maltol, like isomaltol, is a Maillard reaction product known for its fragrant, caramel-like aroma. [, , , ] It is often found in roasted barley (Mugi-cha) alongside isomaltol. []
  • Relevance: Maltol is a structural isomer of isomaltol, sharing the same molecular formula (C6H6O3) but differing in the position of a methyl group. [, , , ] Both compounds are generated via the Maillard reaction and contribute significantly to the aroma profile of various foods. [, , , ]

4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone

  • Compound Description: This compound is a key product identified in the thermodynamically favorable pathway for 5-hydroxymethylfurfural (HMF) production from glucose. []
  • Relevance: While structurally different from isomaltol, this furanone derivative highlights the diverse range of compounds produced through sugar degradation pathways, similar to those leading to isomaltol formation during the Maillard reaction. []

2-(2-hydroxyacetyl)furan

  • Compound Description: This compound is identified as a thermodynamically stable product in the conversion of glucose to 5-hydroxymethylfurfural (HMF). []
  • Relevance: Although not directly related in structure to isomaltol, this furan derivative underscores the complexity of sugar degradation pathways and the potential for forming various heterocyclic compounds, some of which might be structurally related to isomaltol or its precursors. []

Lysine-derived galactosyl pyrrole

  • Compound Description: This compound, specifically 6-[2-acetyl-3-(beta-D-galactopyranosyloxy)-1-pyrrolyl] 2-amino hexanoic acid, is a lysine-bound advanced glycation end product formed in heated model systems containing casein and lactose. []
  • Relevance: This pyrrole derivative, originating from the reaction of lysine with lactose-derived intermediates like galactosyl isomaltol, demonstrates the potential for isomaltol derivatives to participate in further reactions with amino acids, ultimately leading to the formation of complex Maillard reaction products. []

Lysine-derived glucosyl pyrrole

  • Compound Description: This compound, identified as 6-[2-acetyl-3-(alpha-D-glucopyranosyloxy)-1-pyrrolyl] 2-amino hexanoic acid, is another lysine-bound advanced glycation end product formed in heated model systems containing casein and maltose. []
  • Relevance: Similar to the galactosyl pyrrole, this glucosyl pyrrole, formed from the reaction of lysine with a maltose-derived intermediate analogous to galactosyl isomaltol, demonstrates the ability of sugar-derived isomaltol-like compounds to react with amino acids, yielding diverse advanced glycation end products. []

6-(2-acetyl-3-hydroxy-1-pyrrolyl) 2-amino hexanoic acid

  • Compound Description: This lysine-derived acetyl pyrrole is produced through the enzymatic deglycosylation of both lysine-derived galactosyl pyrrole and lysine-derived glucosyl pyrrole. []
  • Relevance: This compound represents a common structural motif present in the lysine-bound AGEs derived from both lactose and maltose. Its formation from the deglycosylation of the glycosyl pyrroles highlights the structural similarities between the Maillard reaction products derived from different sugars, further emphasizing the significance of isomaltol and its related compounds in the context of the Maillard reaction. []

Isomaltol-α-D-glucoside

  • Compound Description: This glycoside is identified as a constituent of Korean red ginseng [] and Ranunculus ternatus. [] It exhibits modest inhibitory activity against multidrug-resistant tuberculosis. []
  • Relevance: This compound is a naturally occurring glycoside of isomaltol, showcasing the presence of isomaltol derivatives in natural sources and their potential biological activities. [, ]

1-Deoxymaltulosyl-glycine

  • Compound Description: This Amadori compound serves as a starting material in the reaction with cysteine, leading to the formation of a novel intermediate that subsequently degrades to produce isomaltol and acetylfuran under acidic conditions. []
  • Relevance: This study showcases a specific reaction pathway where isomaltol can be generated from a complex sugar derivative, highlighting the potential for isomaltol formation from diverse precursors beyond simple sugars. []

7,8a-dihydroxy-4a-methyl-8-(alpha-d-glucopyranosyloxy)hexahydro-5-oxa-4-thia-1-azanaphthalene-2-carboxylic acid

  • Compound Description: This compound is a novel intermediate formed during the reaction of 1-deoxymaltulosyl-glycine with cysteine. [] Upon acid treatment, it degrades to produce isomaltol and acetylfuran. []
  • Relevance: This intermediate highlights a specific reaction pathway leading to isomaltol formation, involving the interaction between a sugar derivative and cysteine, ultimately resulting in the release of isomaltol. [] This emphasizes the diverse chemical reactions capable of yielding isomaltol as a product.

Allomaltol

  • Compound Description: Allomaltol, alongside isomaltol and maltol, belongs to the C6H6O3 family of compounds and exhibits insulin-enhancing properties. []
  • Relevance: Similar to maltol, allomaltol is a structural isomer of isomaltol, differing in the position of the methyl and hydroxyl groups. [] This structural similarity translates to shared biological activity, demonstrating that subtle structural variations within this class of compounds can influence their pharmacological profiles. []

2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)

  • Compound Description: Furaneol, alongside isomaltol, maltol, and other caramel compounds, has been identified and quantified in various roasted coffee varieties. [, ]
  • Relevance: Although structurally different from isomaltol, furaneol represents another important flavor compound generated during the roasting process of coffee, similar to how isomaltol contributes to the flavor profile of other roasted products. [, ] This highlights the role of these heterocyclic compounds in developing desirable flavor profiles in food.

Properties

CAS Number

3420-59-5

Product Name

Isomaltol

IUPAC Name

1-(3-hydroxyfuran-2-yl)ethanone

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3

InChI Key

HPIGCVXMBGOWTF-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CO1)O

Solubility

Soluble in DMSO

Synonyms

Isomaltol;

Canonical SMILES

CC(=O)C1=C(C=CO1)O

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